REACTION_CXSMILES
|
[OH-].[K+].[CH2:3]([OH:5])[CH3:4].[Cl:6][C:7]1[C:12](F)=[CH:11][CH:10]=[CH:9][C:8]=1[F:14].C1(C)C=CC=CC=1>[Cl-].C[N+](C)(C)C.O>[Cl:6][C:7]1[C:8]([F:14])=[CH:9][CH:10]=[CH:11][C:12]=1[O:5][CH2:3][CH3:4] |f:0.1,5.6|
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Name
|
|
Quantity
|
560 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
23 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
594 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
by stirring for 30 minutes in that temperature range
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in a temperature range of 50 to 60° C.
|
Type
|
WAIT
|
Details
|
over 1 hour in a temperature range of 80 to 85° C.
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
by stirring for 5 hours at 80° C
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture to 25° C.
|
Type
|
ADDITION
|
Details
|
well mixed
|
Type
|
WAIT
|
Details
|
the mixture was left at rest
|
Type
|
CUSTOM
|
Details
|
to separate into an organic layer
|
Type
|
CUSTOM
|
Details
|
After collecting the resulting organic layer, 500 mL of toluene
|
Type
|
ADDITION
|
Details
|
was newly added to the aqueous mixture
|
Type
|
ADDITION
|
Details
|
well mixed
|
Type
|
EXTRACTION
|
Details
|
to extract again the compound
|
Type
|
ADDITION
|
Details
|
The toluene solution was added to the organic layer
|
Type
|
WASH
|
Details
|
After washing the organic layer with water in three times
|
Type
|
DISTILLATION
|
Details
|
the resulting organic layer was distilled under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1F)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 606 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |